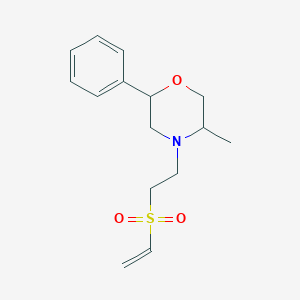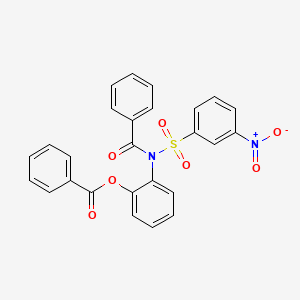
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule Structurally, it's composed of an isoquinoline derivative and a tetrazole moiety, connected by a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials
6,7-Dimethoxy-1-tetralone
4-Fluorophenylhydrazine
Sodium azide
Steps
Step 1: : Condensation of 6,7-Dimethoxy-1-tetralone with ammonium acetate to form 6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 2: : Diazotization of 4-Fluorophenylhydrazine followed by reaction with sodium azide to form 2-(4-fluorophenyl)-2H-tetrazole.
Step 3: : Coupling of the two intermediate compounds through a methylene bridge formation, typically using methanone as the linking reagent.
Industrial Production Methods
Industrial production usually follows similar synthetic routes but with optimized conditions for higher yields and purity:
Large-scale reactors for controlled temperature and pressure conditions.
Enhanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methylene bridge, leading to potential oxidative derivatives.
Reduction: : Reduction can occur, especially at the isoquinoline ring, yielding reduced isoquinoline derivatives.
Substitution: : Substitution reactions can take place at the fluorophenyl or methoxy groups, resulting in various substituted products.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Various alkyl or aryl halides for substitution reactions under basic or acidic conditions.
Major Products
Oxidative products at the methylene bridge.
Reduced isoquinoline derivatives.
Substituted derivatives at the fluorophenyl or methoxy groups.
科学的研究の応用
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Material Science: : Building block in the synthesis of advanced materials.
Biology
Enzyme Inhibitors: : Potential for designing enzyme inhibitors due to its complex structure.
Bioactive Compounds: : Basis for synthesizing bioactive molecules with medicinal properties.
Medicine
Drug Design: : Template for the development of novel pharmaceuticals, especially in oncology and neurology.
Diagnostic Agents: : Precursors for imaging agents in diagnostic medicine.
Industry
Chemical Synthesis: : Intermediates in the production of fine chemicals.
Pharmaceutical Manufacturing: : Precursor for various drug molecules.
作用機序
Molecular Targets and Pathways
Enzymatic Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, altering enzymatic activity.
Signal Transduction: : Modulates signal transduction pathways by interacting with cellular receptors.
類似化合物との比較
The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone lies in its combination of an isoquinoline and a tetrazole ring, providing a unique pharmacophore.
Similar Compounds
(6,7-dimethoxy-1-tetralone): : Lacks the tetrazole moiety.
(4-fluorophenylhydrazine): : Only the precursor, lacks the full structure.
Isoquinoline derivatives: : Broad class but without the specific functional groups combined in this compound.
Each of these related compounds lacks the precise combination of functional groups that endow this compound with its unique properties and applications. The tailored structure allows for specific interactions in chemical reactions and biological systems.
That's it! What should we tackle next?
特性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-27-16-9-12-7-8-24(11-13(12)10-17(16)28-2)19(26)18-21-23-25(22-18)15-5-3-14(20)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLDYUNDRHTDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
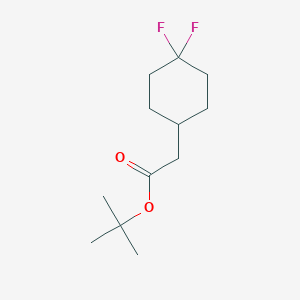
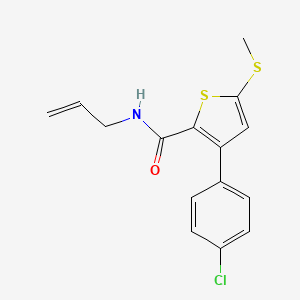
![2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2702524.png)
![N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)
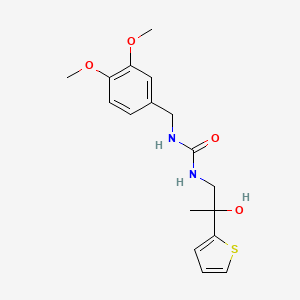
![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2702527.png)
![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2702531.png)
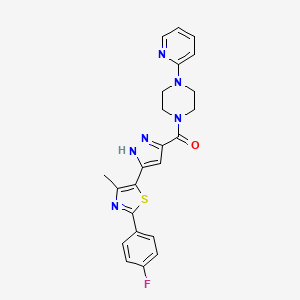
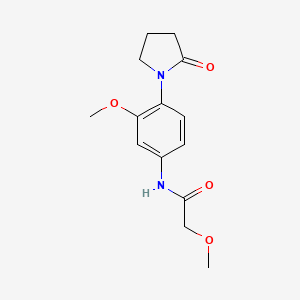

![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)
